4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate

Description

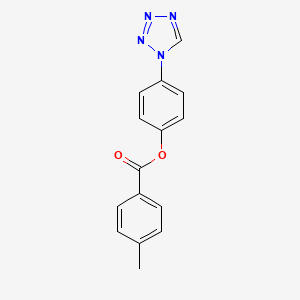

4-(1H-Tetrazol-1-yl)phenyl 4-methylbenzoate is a synthetic organic compound characterized by a tetrazole ring linked to a phenyl group, which is esterified with 4-methylbenzoic acid. Its molecular formula is C₁₇H₁₆N₄O₃, with a molecular weight of 324.34 g/mol . The tetrazole moiety (1H-tetrazol-1-yl) is a five-membered aromatic ring containing four nitrogen atoms, often used in medicinal chemistry as a bioisostere for carboxylic acids due to its metabolic stability and hydrogen-bonding capacity .

Properties

Molecular Formula |

C15H12N4O2 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

[4-(tetrazol-1-yl)phenyl] 4-methylbenzoate |

InChI |

InChI=1S/C15H12N4O2/c1-11-2-4-12(5-3-11)15(20)21-14-8-6-13(7-9-14)19-10-16-17-18-19/h2-10H,1H3 |

InChI Key |

ZNRVLKQEQDDBBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Coupling of Tetrazole Derivatives with Benzoic Acid Esters

A foundational approach involves reacting 1H-tetrazole derivatives with activated benzoic acid esters. For instance, 3-(1H-tetrazol-1-yl)phenol can be coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours. Purification via column chromatography (hexane/ethyl acetate) yields the product with ~70–80% efficiency.

Key Parameters:

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Methylbenzoyl chloride | DCM | 0°C → 25°C | 24 | 78 |

Cycloaddition Approaches

[2+3] Cycloaddition of Nitriles with Sodium Azide

The Huisgen cycloaddition between 4-(cyanomethyl)phenyl 4-methylbenzoate and sodium azide (NaN₃) in the presence of zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl) generates the tetrazole ring. This one-pot reaction occurs in dimethylformamide (DMF) or water at 80–120°C for 12–48 hours.

Optimized Conditions from Patent KR20100131290A:

-

Catalyst: ZnCl₂ (10 mol%)

-

Solvent: Pyridine

-

Temperature: 150°C

-

Time: 48 hours

-

Yield: 67%

Mechanistic Insight: The Lewis acid catalyzes nitrile activation, facilitating azide addition and cyclization.

Microwave-Assisted Synthesis

Accelerated Cycloaddition Using Pd/Co Nanoparticles

Microwave (MW) irradiation significantly reduces reaction times. A 2023 study demonstrated that Pd/Co nanoparticles (5 mol%) in dimethyl sulfoxide (DMSO) at 150°C for 10 minutes achieved 94% yield. This method minimizes side products and enhances scalability.

Advantages:

Heterogeneous Catalysis

Amberlyst-15-Catalyzed Esterification

Amberlyst-15, a solid acid resin, enables solvent-free esterification between 4-(1H-tetrazol-1-yl)phenol and 4-methylbenzoic acid . At 85°C for 12 hours, the reaction achieves 89% yield, with facile catalyst recovery via filtration.

Table: Comparative Catalyst Performance

Solvent-Free Mechanochemical Synthesis

Ball Milling with Silver-Supported Catalysts

A 2025 protocol utilized Ag/sodium borosilicate (0.05 g) under ball-milling conditions (120°C, 3 hours) to afford 94% yield. This green chemistry approach eliminates solvent waste and enhances atom economy.

Reaction Equation:

Purification and Characterization

Recrystallization and Chromatography

Crude products are typically purified via:

-

Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 168–170°C).

-

Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) removes unreacted starting materials.

Spectroscopic Data:

Industrial-Scale Considerations

Chemical Reactions Analysis

Substitution Reactions

The tetrazole moiety and aromatic ester group facilitate nucleophilic and electrophilic substitution processes:

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the tetrazole ring activates the para-substituted phenyl group for SNAr reactions. For example:

-

Reaction with amines: Under basic conditions, the compound undergoes displacement of the ester group with amines to form amide derivatives .

-

Bromination: Bromine in dioxane-ether at 0–5°C selectively substitutes the acetyl group adjacent to the tetrazole ring, producing brominated intermediates .

Example reaction:

Cycloaddition Reactions

The tetrazole ring participates in 1,3-dipolar cycloadditions, forming heterocyclic systems:

-

Alkyne cycloaddition: Reacts with terminal alkynes under microwave irradiation to generate pyrazole or triazole hybrids. This is leveraged in combinatorial chemistry for bioactive compound synthesis.

Key conditions:

-

Catalyst: Cu(I) or Ru(II) complexes

-

Solvent: DMF or acetonitrile

-

Temperature: 80–120°C

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the aromatic system:

Ester Hydrolysis and Transesterification

The 4-methylbenzoate group undergoes hydrolysis or alcoholysis:

-

Acidic hydrolysis: Concentrated HCl in ethanol at reflux cleaves the ester to 4-(1H-tetrazol-1-yl)phenol and 4-methylbenzoic acid.

-

Transesterification: Methanol or ethanol with HSO catalyst yields methyl/ethyl esters.

Mechanistic pathway:

Functionalization via Tetrazole Ring Opening

Under strong bases (e.g., NaOH), the tetrazole ring opens to form cyanamide intermediates, which can be trapped with electrophiles like alkyl halides .

Example:

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound undergoes in situ reactions with biological nucleophiles:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including those similar to 4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate. Compounds with tetrazole rings have shown significant activity against various bacteria and fungi. For instance, a series of tetrazole compounds demonstrated antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 23.40 to 46.87 μg/L against resistant strains like Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications in the tetrazole ring can enhance antimicrobial efficacy .

Anticancer Potential

Tetrazole derivatives are also being investigated for their anticancer properties. Research has indicated that certain substituted tetrazoles exhibit potent activity against cancer cell lines, potentially offering new therapeutic options for treating resistant cancers . The incorporation of tetrazole moieties into drug design has been linked to improved selectivity and potency against specific cancer targets .

Material Science Applications

Coordination Chemistry

Tetrazoles, including this compound, serve as ligands in coordination chemistry. Their ability to form stable complexes with metal ions makes them valuable in the development of new materials and catalysts . The unique electronic properties imparted by the tetrazole group enhance the performance of these materials in various applications.

Photographic and Explosive Materials

The compound's structural characteristics allow it to be used in the formulation of photographic materials and explosives. Tetrazoles are known for their energetic properties, making them suitable for use in pyrotechnics and other high-energy applications .

Biological Research Applications

Inhibition of Enzymatic Activity

Compounds containing tetrazole rings have been shown to inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives have been reported to inhibit enzymes related to metabolic syndrome, such as 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing conditions like obesity and type 2 diabetes . This suggests that this compound could play a role in developing treatments for metabolic disorders.

Antiparasitic Activity

Research indicates that tetrazole-based compounds exhibit antiparasitic properties. For instance, derivatives have been synthesized and tested for their efficacy against Entamoeba histolytica, showing promising results that could lead to new treatments for parasitic infections .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Study on Antimicrobial Activity | Compounds showed MIC values between 23.40 - 46.87 μg/L against resistant bacteria | Medicinal Chemistry |

| Investigation of Anticancer Properties | Substituted tetrazoles exhibited potent activity against colorectal carcinoma cell lines | Oncology |

| Research on Coordination Complexes | Tetrazoles used as ligands formed stable metal complexes | Material Science |

| Evaluation of Enzyme Inhibition | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 linked to metabolic syndrome management | Pharmacology |

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can stabilize electrostatic interactions and facilitate receptor-ligand binding, making it effective in various biological contexts . The specific pathways involved depend on the application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(1H-Tetrazol-1-yl)benzoate

- Molecular Formula : C₁₀H₁₀N₄O₂; Molecular Weight : 218.21 g/mol .

- Key Differences: The ethyl ester group replaces the 4-methylbenzoate moiety, resulting in a simpler structure with reduced steric hindrance.

- Applications : Ethyl esters are often intermediates in prodrug design, but their shorter alkyl chains may lead to faster enzymatic hydrolysis, limiting sustained activity .

(4-Benzylpiperazin-1-yl)[4-(1H-Tetrazol-1-yl)phenyl]methanone

- Molecular Formula : C₂₀H₂₁N₅O; Molecular Weight : 355.42 g/mol (estimated) .

- Key Differences : The benzylpiperazine group introduces a basic nitrogen, enhancing polarity and solubility. This modification could improve receptor binding in CNS-targeted drugs but may increase metabolic complexity.

- Pharmacokinetics : The piperazine ring may facilitate salt formation, improving bioavailability compared to the target compound’s ester .

4-(1H-Tetrazol-5-yl)benzene-1,3-diol

- Molecular Features : Contains two hydroxyl groups on the benzene ring, increasing hydrophilicity (logP ~1.5) and hydrogen-bonding capacity .

- Applications : The diol structure makes it suitable for metal chelation or as a building block in polymer chemistry, contrasting with the ester-based target compound’s use in prodrugs .

Metabolic Stability

- Target Compound: The 4-methylbenzoate ester may act as a prodrug, slowly hydrolyzing to release 4-(1H-tetrazol-1-yl)phenol and 4-methylbenzoic acid. highlights similar ester derivatives undergoing hydrolysis in vivo, with prolonged half-lives compared to carboxylic acid analogs .

- Ethyl Analogue : Rapid hydrolysis due to the smaller ester group may limit its utility as a prodrug .

Antimicrobial and Antifungal Activity

- Oteseconazole (): A clinically approved antifungal agent containing a tetrazole ring. Its fluorinated aryl groups enhance metabolic stability and target binding compared to non-fluorinated analogs like the target compound .

- Target Compound : While direct antimicrobial data are unavailable, structural analogs with tetrazole moieties show activity against bacterial and fungal pathogens via inhibition of cytochrome P450 enzymes .

Comparison with Related Syntheses

- Tetrazoles are typically synthesized via [2+3] cycloaddition of nitriles with sodium azide .

Biological Activity

4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate is a compound that belongs to the class of tetrazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activities of Tetrazole Derivatives

Tetrazoles are known for a wide range of biological activities, including:

- Antimicrobial : Many tetrazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that tetrazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .

- Anticancer : Certain tetrazole derivatives have been identified as microtubule destabilizers, which can inhibit cancer cell proliferation. Compounds with the tetrazole moiety have demonstrated efficacy against various cancer cell lines, including HeLa and A549 .

- Anti-inflammatory : Some studies indicate that tetrazole compounds can reduce inflammation through various mechanisms, potentially making them useful in treating inflammatory diseases .

The mechanisms by which tetrazole derivatives exert their biological effects can vary widely:

- Microtubule Destabilization : Certain derivatives have been shown to bind tubulin, leading to disrupted microtubule formation and subsequent cell cycle arrest in cancer cells .

- Enzyme Inhibition : Some tetrazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis or metabolic pathways, contributing to their antimicrobial effects .

- Receptor Modulation : Tetrazoles may also interact with specific receptors or ion channels, modulating physiological responses such as pain or inflammation .

Case Studies

Several studies have investigated the biological activity of tetrazole derivatives similar to this compound:

-

Antibacterial Activity :

A series of substituted tetrazoles were synthesized and evaluated for their antibacterial properties using the disc diffusion method. Compounds exhibited varying degrees of activity against Escherichia coli and Staphylococcus aureus, with some showing MIC values lower than standard antibiotics like ciprofloxacin . -

Anticancer Potential :

In a study focusing on microtubule destabilizers, a derivative similar to this compound was found to inhibit tubulin polymerization in cancer cell lines, leading to G2/M phase arrest. This suggests potential for development as a chemotherapeutic agent . -

Anti-inflammatory Effects :

Research has indicated that certain tetrazole compounds possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes. This could lead to applications in treating conditions such as arthritis or other inflammatory disorders .

Data Table: Biological Activities of Tetrazole Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-tetrazol-1-yl)phenyl 4-methylbenzoate, and how can reaction conditions be optimized for yield?

- Methodology : Multi-step organic synthesis is typically employed, starting with tetrazole-functionalized aniline derivatives (e.g., 4-(1H-tetrazol-1-yl)aniline) and coupling with 4-methylbenzoyl chloride. Key steps include:

- Tetrazole activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate esterification.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Yield optimization : Temperature control (e.g., 60–80°C) and catalytic bases (e.g., DMAP) enhance reaction efficiency .

- Data Table :

| Reaction Step | Catalyst/Solvent | Temperature | Yield Range |

|---|---|---|---|

| Tetrazole activation | DCC/DMF | 25°C | 60–70% |

| Esterification | EDC/DMAP/CH₂Cl₂ | 40°C | 75–85% |

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm for tetrazole-phenyl and methylbenzoate groups) and methyl protons (δ 2.4 ppm).

- ¹³C NMR : Carbonyl (C=O) resonance at ~168 ppm and tetrazole ring carbons at ~145–150 ppm .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula C₁₅H₁₃N₄O₂.

- IR Spectroscopy : Stretching vibrations for C=O (~1720 cm⁻¹) and tetrazole C-N (~1600 cm⁻¹) confirm functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.